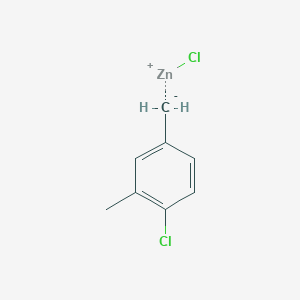

4-Chloro-3-methylbenzylzinc chloride

Description

4-Chloro-3-methylbenzylzinc chloride is an organozinc reagent characterized by a benzyl group substituted with a chlorine atom at the para position and a methyl group at the meta position of the aromatic ring. Its molecular structure combines the electron-withdrawing effect of chlorine and the steric influence of the methyl group, which modulate its reactivity in organometallic reactions. This compound is primarily utilized in cross-coupling reactions, such as Negishi couplings, to construct carbon-carbon bonds in pharmaceutical and agrochemical synthesis. The zinc center facilitates transmetallation with transition metal catalysts, enabling efficient transfer of the benzyl moiety to electrophilic partners .

Properties

Molecular Formula |

C8H8Cl2Zn |

|---|---|

Molecular Weight |

240.4 g/mol |

IUPAC Name |

1-chloro-4-methanidyl-2-methylbenzene;chlorozinc(1+) |

InChI |

InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

YZRFMEVWTGAKNE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)[CH2-])Cl.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-3-methylbenzyl chloride with zinc chloride in the presence of Tetrahydrofuran. The reaction typically involves refluxing the mixture to ensure complete reaction and formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced by scaling up the laboratory synthesis method. This involves using larger reactors and ensuring precise control of reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylbenzylzinc chloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can lead to the formation of the corresponding alkane or alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as water, alcohols, and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: 4-Chloro-3-methylbenzaldehyde or 4-Chloro-3-methylbenzoic acid.

Reduction: 4-Chloro-3-methylbenzyl alcohol or 4-Chloro-3-methylbenzene.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylbenzylzinc chloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is used in the study of enzyme mechanisms and inhibition.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The compound exerts its effects through its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound coordinates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Chloro-3-methylbenzylzinc Chloride and Analogous Compounds

| Compound Name | Structural Features | Reactivity Profile | Applications | References |

|---|---|---|---|---|

| Benzylzinc chloride | Unsubstituted benzyl group | High reactivity; broad substrate scope | General synthesis of biaryls | |

| 4-Chlorobenzylzinc chloride | Chlorine at para position | Enhanced electrophilicity; polar coupling | Aryl-aryl bond formation | |

| 3-Methylbenzylzinc chloride | Methyl at meta position | Steric hindrance; selective coupling | Sterically demanding substrates | |

| 4-Chloro-3-methylbenzylzinc chloride | Chlorine (para) and methyl (meta) groups | Balanced electronic/steric modulation | Tailored synthesis of complex architectures |

Key Findings

Electronic Effects : The chlorine atom at the para position withdraws electron density, increasing the electrophilicity of the benzyl group. This enhances its reactivity in couplings with electron-rich partners, as seen in 4-chlorobenzylzinc chloride .

Steric Influence : The methyl group at the meta position introduces steric bulk, which can reduce undesired side reactions and improve regioselectivity, as observed in 3-methyl-substituted analogs .

Synergistic Effects : In 4-chloro-3-methylbenzylzinc chloride, the chlorine and methyl groups act synergistically—chlorine enhances reactivity while methyl directs coupling to less hindered sites. This dual effect is absent in simpler analogs like benzylzinc chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.